molecular formula C13H17NO4 B1274001 5-(((Benzyloxy)carbonyl)amino)pentanoic acid CAS No. 23135-50-4

5-(((Benzyloxy)carbonyl)amino)pentanoic acid

Cat. No.: B1274001
CAS No.: 23135-50-4
M. Wt: 251.28 g/mol
InChI Key: QYYPKLYDFCYGPG-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)pentanoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-Protease Assay Development

(Badalassi et al., 2002) described the synthesis of a chromogenic amino acid derivative for HIV-protease activity detection. This derivative, used in peptide synthesis, allows spectrophotometric detection of HIV-protease, highlighting its potential in medical research and diagnostics.

Metal–Carbonyl Tracers for Amino Functions

(Kowalski et al., 2009) synthesized complexes that included derivatives of pentanoic acid, aiming to develop IR-detectable metal–carbonyl tracers for amino functions. Their research contributes to advances in spectroscopy and imaging techniques.

Inhibitors of Nitric Oxide Synthase

(Ulhaq et al., 1998) explored derivatives of pentanoic acid as inhibitors of nitric oxide synthases, crucial enzymes in various physiological processes. Their work provides insights into the design of more potent inhibitors, beneficial in therapeutic applications.

Preparation of L-2-Amino-5-arylpentanoic Acids

(Shimohigashi et al., 1976) detailed the synthesis of L-2-Amino-5-arylpentanoic acids, constituent amino acids in certain toxins. This study aids in understanding the chemical structure and synthesis of complex organic compounds.

Epoxyeicosatrienoic Acid Analog in Vasorelaxation

(Yang et al., 2005) developed a stable analog of 5,6-Epoxyeicosatrienoic acid, demonstrating its ability to relax coronary arteries. This research is significant for cardiovascular health and pharmacology.

Electrochemical Properties of Conductive Polymer Films

(Kowsari et al., 2018) investigated N‑benzoyl derivatives of isoleucine, including pentanoic acid derivatives, to enhance the electrochemical properties of conductive polymer films. Their findings are relevant in material science, particularly in the development of supercapacitors.

Enzyme Inhibition

(Weyna et al., 2007) synthesized benzyl diisopropyl 5-phosphonopentanoate, a potential enzyme inhibitor, from 5-bromopentanoic acid. This work contributes to the field of biochemistry, particularly in enzyme inhibition research.

Role of Methylglyoxal in Organisms and Food

(Nemet et al., 2006) investigated methylglyoxal and its derivatives, including pentanoic acid compounds, discussing their roles in biological systems and foodstuffs. This research is important for understanding the biochemical pathways and potential health effects of these compounds.

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(16)8-4-5-9-14-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYPKLYDFCYGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395089
Record name 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23135-50-4
Record name 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Carbobenzoxyamino)valeric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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